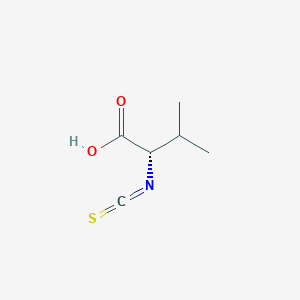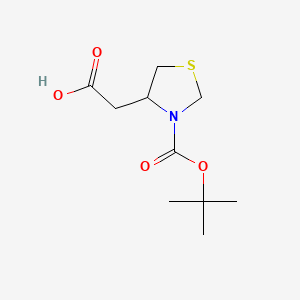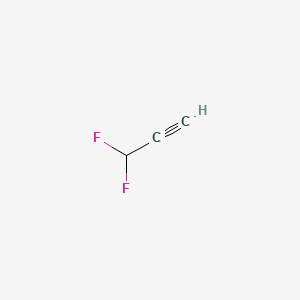
1-Propyne, 3,3-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyne, 3,3-difluoro- is an organic compound with the molecular formula C₃H₂F₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two fluorine atoms attached to the same carbon, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyne, 3,3-difluoro- can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropene with a strong base, such as potassium tert-butoxide, under anhydrous conditions. This reaction typically occurs at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 1-Propyne, 3,3-difluoro- often involves the dehydrofluorination of 1,1,1,3,3-pentafluoropropane using a suitable catalyst. This process is carried out in a continuous flow reactor to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyne, 3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield 3,3-difluoropropane.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an organic solvent.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: 3,3-Difluoropropane.
Substitution: Various substituted propynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propyne, 3,3-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 1-Propyne, 3,3-difluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electronegative fluorine atoms. These features make it a reactive intermediate in many organic transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
- 1-Propyne, 3,3,3-trifluoro-
- 1-Propyne, 1,1-difluoro-
- 1-Butyne, 3,3-difluoro-
Comparison: 1-Propyne, 3,3-difluoro- is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 1-Propyne, 3,3,3-trifluoro-, it has fewer fluorine atoms, resulting in different chemical properties and reactivity patterns. Similarly, 1-Propyne, 1,1-difluoro- has fluorine atoms in different positions, leading to variations in its chemical behavior .
Propiedades
Número CAS |
18371-25-0 |
|---|---|
Fórmula molecular |
C3H2F2 |
Peso molecular |
76.04 g/mol |
Nombre IUPAC |
3,3-difluoroprop-1-yne |
InChI |
InChI=1S/C3H2F2/c1-2-3(4)5/h1,3H |
Clave InChI |
ZCSBOJDDMSHDGG-UHFFFAOYSA-N |
SMILES canónico |
C#CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


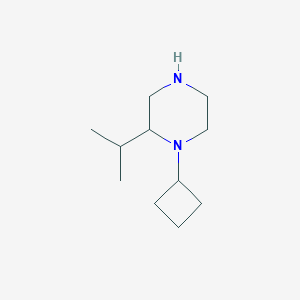
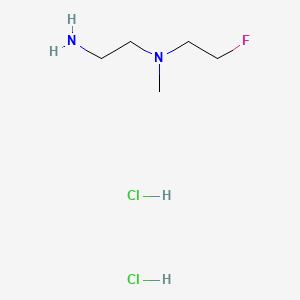
![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
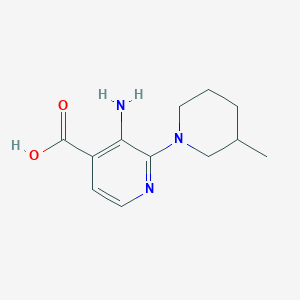
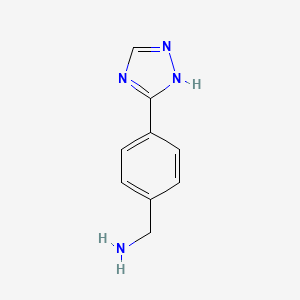
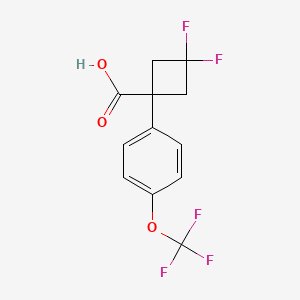
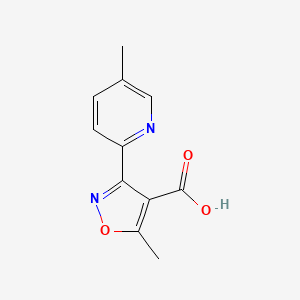
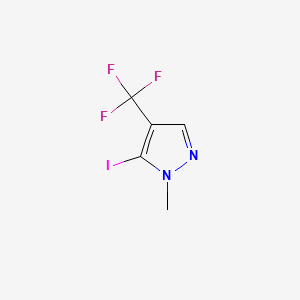
![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
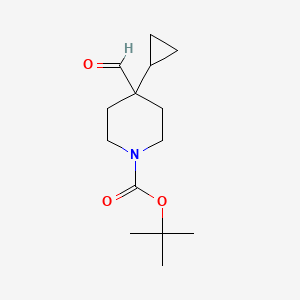
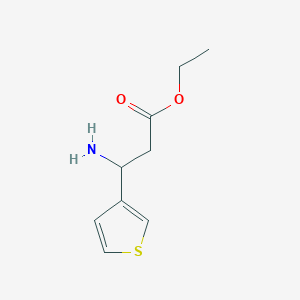
![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)
